molecular formula H8N2O8S2<br>(NH4)2S2O8<br>(NH4)2S2O8<br>H8N2O8S2 B051021 Ammonium persulfate CAS No. 7727-54-0

Ammonium persulfate

Cat. No. B051021
CAS RN: 7727-54-0
M. Wt: 228.21 g/mol
InChI Key: ROOXNKNUYICQNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ammonium persulfate primarily involves the electrolysis of an aqueous solution of ammonium sulfate. A study by Zhu, Hii, and Hellgardt (2016) systematically investigated this process in a two-compartment electrolytic flow cell, using a boron-doped diamond coated anode. The study found that high current efficiency and productivity of persulfate could be obtained under optimized conditions, showcasing an efficient method for green synthesis of ammonium persulfate (Zhu, Hii, & Hellgardt, 2016).

Molecular Structure Analysis

Although specific studies focusing solely on the molecular structure analysis of ammonium persulfate were not identified in the search, understanding its structure is critical for analyzing its reactivity and properties. Ammonium persulfate consists of two persulfate ions (S2O8^2-) combined with two ammonium ions (NH4+), making it a potent oxidizer due to the presence of a high oxidation state of sulfur.

Chemical Reactions and Properties

Ammonium persulfate acts as a polymerizing agent for acrylamide gels, which can affect the activity of enzymes such as yeast enolase, as noted by Brewer (1967). This property is utilized in disc electrophoresis, indicating its significant role in biochemical methodologies and analyses (Brewer, 1967).

Physical Properties Analysis

While the search did not yield specific studies detailing the physical properties of ammonium persulfate, it is known to be a white crystalline solid that is highly soluble in water. The solubility and stability of ammonium persulfate in aqueous solutions are essential for its applications in chemical synthesis and industrial processes.

Chemical Properties Analysis

Ammonium persulfate's chemical properties, such as its role as an oxidizing agent, have been explored in various studies. For example, its use in the electrosynthesis process, as detailed by Wang Fu-an (2006), demonstrates its efficacy and efficiency as an oxidant in chemical synthesis. The study highlighted optimal conditions under which ammonium persulfate can be synthesized with high purity and yield, underscoring its chemical utility and application potential (Wang Fu-an, 2006).

Scientific Research Applications

  • Electrosynthesis of Ammonium Persulfate : APS can be synthesized through the electrolysis of an aqueous solution of ammonium sulfate. This method is highlighted for its green and efficient synthesis of APS, indicating its potential in sustainable industrial processes (Zhu, Hii, & Hellgardt, 2016).

  • In Polyacrylamide Gel Electrophoresis (PAGE) : APS is commonly used as a polymerizing agent for acrylamide gels in PAGE, a technique widely used for separating proteins and nucleic acids (Brewer, 1967).

  • Nanofibrillated Cellulose Synthesis : APS has been employed in the production of nanocellulose, particularly in combined ammonium persulfate oxidation with ultrasonic and mechanical treatment, indicating its role in innovative materials science (Filipova et al., 2018).

  • Hair Coloring and Bleaching : APS is used as an oxidizing agent in hair bleaches and coloring preparations, with its safety and efficacy evaluated extensively (Pang & Fiume, 2001).

  • Gold Recovery from E-waste : APS assists with oxygen and pressure to recover gold from electronic waste. This process suggests the selective breaking of metallic bonds to release gold without generating pollutants, demonstrating its role in recycling and waste management (Alzate et al., 2017).

  • Catalyst in Chemical Synthesis : APS can be used as a homogeneous catalyst for one-pot synthesis of some organic compounds, highlighting its importance in facilitating chemical reactions and product synthesis (Ebrahimi, 2016).

  • Environmental Remediation : APS is used in the in situ chemical oxidation (ISCO) for the remediation of soil and groundwater, addressing environmental pollution and enhancing environmental sustainability (Tsitonaki et al., 2010).

Safety And Hazards

Ammonium Persulfate can affect you when inhaled. Contact can irritate the skin and eyes. Exposure can irritate the nose and throat. Inhaling Ammonium Persulfate can irritate the lungs. Higher exposures may cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency. Ammonium Persulfate may cause a skin allergy .

Future Directions

The activation of persulfate has received considerable attention for its potential application in the removal of pollutants. In recent years, various technologies have been developed to catalyze its activity, which can be classified into two main methods: homogeneous and non-homogeneous activation .

properties

IUPAC Name

diazanium;sulfonatooxy sulfate
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InChI

InChI=1S/2H3N.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6)
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InChI Key

ROOXNKNUYICQNP-UHFFFAOYSA-N
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Canonical SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]
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Molecular Formula

H8N2O8S2, Array, [NH4]2S2O8
Record name AMMONIUM PERSULFATE
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DSSTOX Substance ID

DTXSID9029691
Record name Diammonium peroxydisulfate
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Molecular Weight

228.21 g/mol
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Physical Description

Ammonium persulfate appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative., Dry Powder; Other Solid; Pellets or Large Crystals, Odorless crystals or white powder; [ACGIH], COLOURLESS CRYSTALS OR WHITE POWDER.
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Record name Peroxydisulfuric acid ([(HO)S(O)2]2O2), ammonium salt (1:2)
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Solubility

Solubility in water: 83.5 g/100 g water at 25 °C, Freely soluble in water, Solubility in water, g/100ml at 20 °C: 58.2
Record name Ammonium peroxydisulfate
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Density

1.98 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.982 g/cu cm, 1.9 g/cm³
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Product Name

Ammonium Persulfate

Color/Form

Platelike or prismatic (monoclinic) crystals, or white granular powder, Colorless, white monoclinic crystals

CAS RN

7727-54-0
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Record name Peroxydisulfuric acid ([(HO)S(O)2]2O2), ammonium salt (1:2)
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Melting Point

Decomposes at 120 °C
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Synthesis routes and methods I

Procedure details

The following materials were added to a 500 ml. reaction flask: 40.7 g D.I. water, 0.1 g Versene 220, 0.01 g 93% sulfuric acid and 0.04 g iron sulfate-heptahydrate (Mixture 1). The flask was equipped with a reaction flask head, reflux condenser and agitator. Then a second mixture of 80 g D.I. water, 0.6 g Versene 220, 5.17 g of 58% NaAMPS, 5.1 g Sipex EST-30, 5.4 g Igepal CA-887, 0.15 g 93% sulfuric acid, 1.5 g Potomac Yellow Dye, 0.44 g Rhodamine F5G, and 0.22 g Rhodamine F3B were added to a second container. Both mixtures were purged for 30 minutes with nitrogen to remove residual oxygen. Next 60 g of Styrene, 27 g of Acrylonitrile, and 10 g of Hydroxypropylmethacrylate were added to the second mixture and the resulting mixture was agitated to form a stable preemulsion. Mixture I was then heated to 60° C. using a temperature controlled water bath. Ammonium Persulfate (0.6 g of APS in 3.6 g of D.I. water) and Erythorbic acid (0.93 g of EA in 3.8 g D.I. water) initiator solutions were prepared and 1/3 of each solution was added to mixture 1. Mixture 2 and the remaining 2/3 of the initiator solutions were then pumped into the reactor containing Mixture I at such a rate as to maintain the temperature of Mixture I at 60° C. without using additional heating. When the addition was complete, the polymer emulsion was heated for an additional 1 hr. and the post polymerization monomer reduction step was begun. t-Butylhydroperoxide (0.25 g t-BHP in 1.75 g D.I. water) and Erythorbic acid (0.34 g EA in 2.0 g D.I. water) solutions were then added to the emulsion polymer. The temperature was maintained at 60° C. for an additional hour. The resulting orange fluorescent dispersion possessed excellent color strength, shade and brightness.
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Synthesis routes and methods II

Procedure details

Standard cylinders of 10% acrylamide gel (9.7% acrylamide and 0.3% N,N'-methylene-bis-acrylogo there merized with TEMED) and ammonium persulfate were prepared and set up between gel and reservoir buffers comprising tris hydrochloride at pH 8.0 and 0.1% SDS. The upper gel surface was loaded with a charge comprising 50 micrograms of T2 pilus crystals, 20 ug of Clelands Reagent (0.01M) 1 mg. of SDS 20λ of glycol and 20λ of Bromophenol Blue (0.002%). Prior to charge the pili were heated with the SDS and the Cleland's reagent for 2 minutes at 100° C. The electrophoresis was run at 5 ma (at ca. 170 v) until the Bromophenol Blue had run 6 cm. The gels were removed and cut thru the dye band and two gels stained with Coomassie Blue Stain (0.2%) to give two bands--a major band and a minor band.
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20 μg
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Synthesis routes and methods III

Procedure details

A 1 L reactor consisting of a stirrer, cooling equipment feedline inert gas (N2), the feed tank pre-emulsion, bath temperature control and metering pump. Were added from 160 to 220 g of MMA (methyl methacrylate), of 20 to 80 g Abu (butyl acrylate), 2.0 to 3.0 g of surfactant, of between 3.5 and 5.5 g of NaHCO3 and between 8.0 and 9.0 g of APS (ammonium persulfate). The reactor was heated in a temperature range between 70 and 85° C. and into it was added reagents for the pre-emulsion, of between 0.5 and 2.0 g of the monomer mixture, between 1.0 and 3.0 g of lauryl sulfate sodium, 80 to 110 g of NaHCO3, between 15 and 20 g of APS and the remaining water to obtain a solid theoretical rate of about 40%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammonium persulfate
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Ammonium persulfate
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Ammonium persulfate
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Ammonium persulfate
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Ammonium persulfate
Reactant of Route 6
Ammonium persulfate

Citations

For This Compound
109,000
Citations
CD Calnan, S Shuster - Archives of Dermatology, 1963 - jamanetwork.com
… to be ammonium persulfate. Evidence is … ammonium persulfate, and subse¬ quent investigations were carried out with the pure substance. A saturated solution of ammonium persulfate …
Number of citations: 104 jamanetwork.com
S Pino, SL Fang, LE Braverman - Experimental and clinical …, 1998 - thieme-connect.com
… ammonium persulfate method and the chloric acid method. The ammonium persulfate method … from 0.06 to 8.03 jtmol/L and by the ammonium persulfate method from 0.05 to 7.4 imol/L. …
Number of citations: 85 www.thieme-connect.com
S Pang, MZ Fiume - International journal of toxicology, 2001 - europepmc.org
… Much of the available safety test data are for Ammonium Persulfate, but these data are … Ammonium Persulfate at concentrations of 4 mg/m3 and greater. Ammonium Persulfate (as a …
Number of citations: 73 europepmc.org
S Pino, SL Fang, LE Braverman - Clinical chemistry, 1996 - academic.oup.com
… and by the ammonium persulfate method from 0.05 to 7.4 tmolIL. The persulfate method (y) correlated … Effect of oxidation time of ammonium persulfate on urine iodine content. …
Number of citations: 439 academic.oup.com
N Li, X Ma, Q Zha, K Kim, Y Chen, C Song - Carbon, 2011 - Elsevier
The number of oxygen-containing functional groups (OCFGs) on the surface of a commercial activated carbon (AC) was maximized using ammonium persulfate ((NH 4 ) 2 S 2 O 8 , APS…
Number of citations: 163 www.sciencedirect.com
AM Dimiev, SM Bachilo, R Saito, JM Tour - ACS nano, 2012 - ACS Publications
… Here we demonstrate a reversible formation of sulfuric acid-based GICs using ammonium persulfate as the chemical oxidizing agent. No covalent chemical oxidation leading to the …
Number of citations: 107 pubs.acs.org
IM Borisov, RS Luksha, ST Rashidova - Russian Chemical Bulletin, 2015 - Springer
Decomposition of ammonium persulfate in an aqueous medium (353–368 K) is limited by decomposition of persulfate ions with a rate constant logk 2 = (15±3)–(52±8)•10 3 J mol –1 /(…
Number of citations: 16 link.springer.com
V De Vooght, MJ Cruz, S Haenen, K Wijnhoven… - Thorax, 2010 - thorax.bmj.com
… The aim of this study was to verify whether ammonium persulfate ((NH 4 ) 2 S 2 O 8 , AP) is … In conclusion, we have shown that ammonium persulfate, after two dermal applications and …
Number of citations: 44 thorax.bmj.com
Y Liu, B Qu, X Wu, Y Tian, K Wu, B Yu, R Du, Q Fu… - Carbon, 2019 - Elsevier
… To overcome this challenge, ammonium persulfate ((NH 4 ) 2 S 2 O 8 ) is employed as both expansion agent and weak oxidation agent. As a result, the weak oxidation can effectively …
Number of citations: 28 www.sciencedirect.com
H Xu, T Wang, S Koppala, J Hu, S Ma, W Miao… - Separation and …, 2023 - Elsevier
… of ammonium persulfate solid and ammonium persulfate solution on the oxidation effect of the absorption mother liquor were studied at 20 C for 10 min with an ammonium persulfate …
Number of citations: 2 www.sciencedirect.com

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